![molecular formula C20H22N2O5S B4717256 5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B4717256.png)
5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid
Overview
Description
5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies and autoimmune disorders.
Mechanism of Action
5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid works by binding to the active site of BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the NF-κB pathway, which is crucial for the survival and proliferation of B-cells. This ultimately results in the induction of apoptosis in B-cells and the suppression of the immune response.
Biochemical and Physiological Effects:
In preclinical studies, 5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid has been shown to effectively inhibit BTK activity, reduce B-cell proliferation and survival, and induce apoptosis in B-cells. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid is its high selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation is that its efficacy may be reduced in patients with mutations in the BTK gene or in cases where alternative signaling pathways are activated.
Future Directions
There are several potential future directions for the development of 5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid. One direction is the exploration of its efficacy in combination with other targeted therapies or chemotherapy agents. Another direction is the investigation of its potential in the treatment of other B-cell malignancies or autoimmune disorders. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.
Scientific Research Applications
5-{[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also shown potential in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
5-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(8-3-9-20(24)25)21-16-10-12-17(13-11-16)28(26,27)22-14-4-6-15-5-1-2-7-18(15)22/h1-2,5,7,10-13H,3-4,6,8-9,14H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWPBRHSKMVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



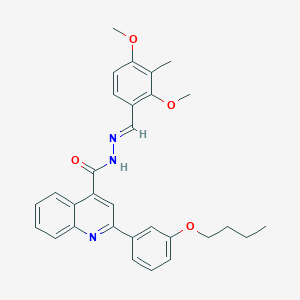
![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
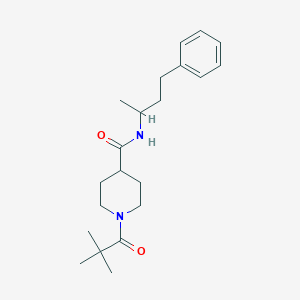
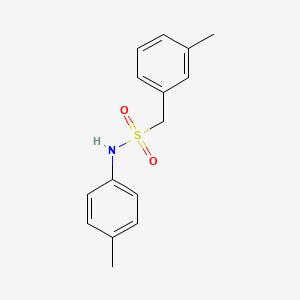
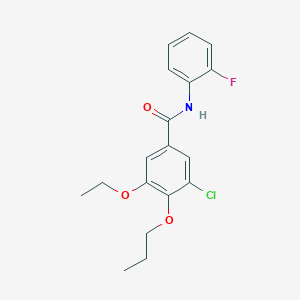
![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4717243.png)
![2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4717247.png)
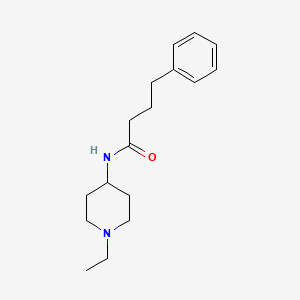
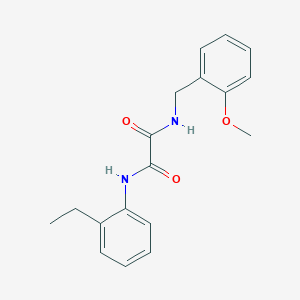
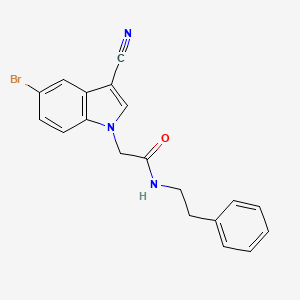
![2-{1-[(4-biphenylyloxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4717281.png)